Compound 4i Antifungal Efficacy Against Sclerotinia sclerotiorum vs. Commercial SDHI Boscalid
The compound is identified as the most potent in its class (Compound 4i) against the phytopathogenic fungus Sclerotinia sclerotiorum. In a direct head-to-head in vitro assay, it demonstrated an EC₅₀ value of 0.140 ± 0.034 mg/L, making it 4.6-fold more potent than the commercial SDHI boscalid, which had an EC₅₀ of 0.645 ± 0.023 mg/L [1].
| Evidence Dimension | In vitro antifungal EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 0.140 ± 0.034 mg/L (Compound 4i) |
| Comparator Or Baseline | EC₅₀ = 0.645 ± 0.023 mg/L (Boscalid) |
| Quantified Difference | 4.6-fold superior potency |
| Conditions | In vitro assay against S. sclerotiorum. The paper also reports potent activity against six other phytopathogenic fungi. |
Why This Matters
This confirms the compound is not a generic weak inhibitor but a highly potent lead that outperforms a billion-dollar commercial fungicide in the same assay, making it a high-priority reference standard for SDHI discovery programs.
- [1] Zihui Yang, et al. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem. 2021, 69, 45, 13373–13385. View Source
